2-(2-Metoxifenil)tiofeno

Descripción general

Descripción

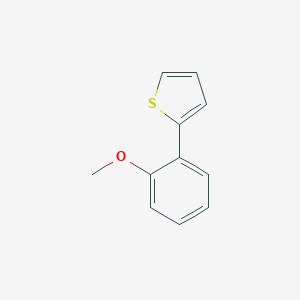

2-(2-Methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom

Aplicaciones Científicas De Investigación

2-(2-Methoxyphenyl)thiophene has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials

Mecanismo De Acción

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that thiophene derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight, logp, and polar surface area, can influence its pharmacokinetic profile .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may exert multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyphenyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which thiophene derivatives can undergo, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiophene derivative .

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been reported to show changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiophene derivatives have been reported to show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiophene derivatives have been reported to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiophene derivatives have been reported to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiophene derivatives have been reported to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-bromoanisole (2-bromo-1-methoxybenzene) can be coupled with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 2-(2-Methoxyphenyl)thiophene may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparación Con Compuestos Similares

2-Phenylthiophene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

2-(2-Hydroxyphenyl)thiophene: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility.

2-(2-Methylphenyl)thiophene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and steric hindrance.

Uniqueness: The methoxy group can donate electron density to the aromatic system, enhancing the compound’s nucleophilicity and making it more reactive in certain chemical reactions .

Actividad Biológica

2-(2-Methoxyphenyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of 2-(2-Methoxyphenyl)thiophene, highlighting its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyphenyl)thiophene can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 194.26 g/mol

This compound features a thiophene ring substituted with a methoxyphenyl group, which plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(2-Methoxyphenyl)thiophene, exhibit significant antimicrobial properties. A study evaluated various thiophene-based compounds against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 15.625 μM against Gram-positive bacteria .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(2-Methoxyphenyl)thiophene | MRSA | 15.625 - 62.5 |

| 2-(2-Methoxyphenyl)thiophene | E. coli | 62.5 - 125 |

The mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

Thiophene derivatives have also been shown to possess anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For instance, the compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Anticancer Activity

The anticancer potential of 2-(2-Methoxyphenyl)thiophene has been explored in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's IC values ranged from 10 to 33 nM, indicating potent antiproliferative activity . The mechanism appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin inhibition |

| MDA-MB-231 | 23 - 33 | Apoptosis induction |

The biological activity of 2-(2-Methoxyphenyl)thiophene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Its antioxidant properties contribute to reducing oxidative stress in cells, which is beneficial in inflammatory conditions .

Case Studies

- Antimicrobial Study : A recent study synthesized a series of thiophene derivatives and evaluated their antimicrobial efficacy against resistant bacterial strains using the broth microdilution method. The findings indicated that modifications to the thiophene structure significantly enhanced antimicrobial activity against C. difficile and E. coli .

- Anticancer Research : In another investigation focusing on breast cancer cells, compounds similar to 2-(2-Methoxyphenyl)thiophene were tested for their ability to inhibit cell proliferation and induce apoptosis. Results showed a marked reduction in cell viability correlated with increased concentrations of the compound .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCSFYYBGVITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393692 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-92-5 | |

| Record name | 2-(2-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.